molecular formula C13H8Cl3FN2S B2882760 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea CAS No. 298215-79-9

1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea

Cat. No.: B2882760
CAS No.: 298215-79-9
M. Wt: 349.63
InChI Key: WITWHVDKPRWCEC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, characterized by the presence of chloro and fluoro substituents on the phenyl rings, may exhibit unique chemical and biological properties.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea may have several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea typically involves the reaction of appropriate aniline derivatives with thiocyanates or isothiocyanates. A common synthetic route might include:

    Starting Materials: 3-Chloro-4-fluoroaniline and 3,5-dichloroaniline.

    Reaction: The aniline derivatives are reacted with thiocyanates or isothiocyanates under controlled conditions.

    Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: Halogen atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)thiourea
  • 1-(4-Fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
  • 1-(3,4-Dichlorophenyl)-3-(3,5-dichlorophenyl)thiourea

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is unique due to the specific combination of chloro and fluoro substituents, which can significantly affect its chemical reactivity and biological activity compared to other thioureas.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3FN2S/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-12(17)11(16)6-9/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWHVDKPRWCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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